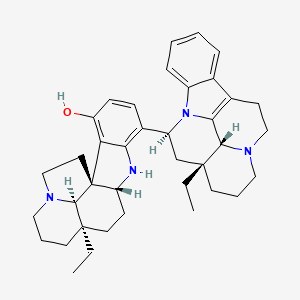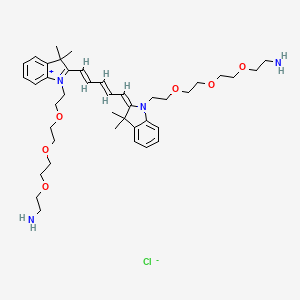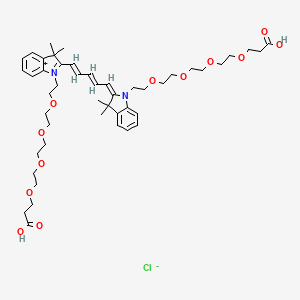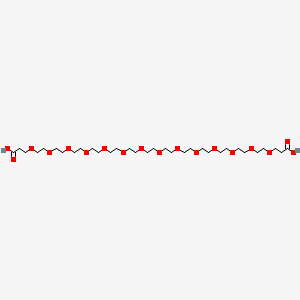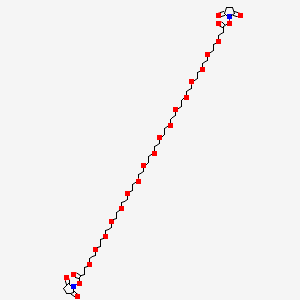
CA140
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CA140 is an inhibitor of the neuroinflammatory response in wild-type mice and a mouse model of Alzheimer's disease (AD).
Applications De Recherche Scientifique
Neuroinflammation and Neurodegenerative Diseases
CA140 has shown significant promise in the field of neurodegenerative diseases, particularly Alzheimer’s disease (AD). A study demonstrated that CA140 can effectively inhibit neuroinflammatory responses in both in vitro and in vivo settings. Specifically, it was observed that pre- or post-treatment with CA140 could regulate proinflammatory responses in microglia and astrocytes stimulated by lipopolysaccharide (LPS). Notably, the treatment significantly downregulated LPS-induced phosphorylation of ERK and STAT3 in microglial cells, indicating a potential mechanism through which CA140 exerts its effects. Furthermore, mice treated with CA140 showed a significant reduction in LPS-induced microglial and astrocyte activation. Importantly, in a mouse model of AD, CA140 treatment resulted in reduced activation of microglia and astrocytes, highlighting its potential as a therapeutic agent for neuroinflammatory-related diseases, including AD (Lee et al., 2018).
Retinitis Pigmentosa and Protein-Folding Disorders
CA140 has been implicated in the context of carbonic anhydrase (CA) IV, particularly concerning retinitis pigmentosa (RP) 17. Studies have shown that mutations in CA IV lead to unfolded protein accumulation in the endoplasmic reticulum, triggering stress responses and apoptosis. In this context, CA140 (and other CA inhibitors) demonstrated the ability to mitigate the adverse effects associated with these mutations. The inhibitors managed to stabilize the turnover of the mutant protein, reduce markers of stress response, and prevent apoptosis in cells expressing mutant CA IV. Moreover, the application of chemical chaperones like 4-phenylbutyric acid significantly reduced the apoptosis-inducing effect of the mutant CA IV gene. These findings suggest that CA140 and related compounds could offer a therapeutic strategy for treating RP17 and potentially other protein-folding disorders (Bonapace et al., 2004).
Propriétés
Formule moléculaire |
C16H18N2O3 |
|---|---|
Poids moléculaire |
286.33 |
Nom IUPAC |
N-(3,4-Dihydroxyphenethyl)-2-(methylamino)benzamide |
InChI |
InChI=1S/C16H18N2O3/c1-17-13-5-3-2-4-12(13)16(21)18-9-8-11-6-7-14(19)15(20)10-11/h2-7,10,17,19-20H,8-9H2,1H3,(H,18,21) |
Clé InChI |
UQPZVGMQOFXKPE-UHFFFAOYSA-N |
SMILES |
O=C(NCCC1=CC=C(O)C(O)=C1)C2=CC=CC=C2NC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Non-self-polymerizing analog of dopamine (DA); CA-140; CA 140; CA140 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



